molecular formula C11H22N2O3 B180151 tert-Butyl methyl(morpholin-2-ylmethyl)carbamate CAS No. 185692-04-0

tert-Butyl methyl(morpholin-2-ylmethyl)carbamate

Cat. No.: B180151
CAS No.: 185692-04-0
M. Wt: 230.3 g/mol
InChI Key: NWUVCNHMCLDAOF-UHFFFAOYSA-N
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Description

tert-Butyl methyl(morpholin-2-ylmethyl)carbamate is a chemical compound with the molecular formula C11H22N2O3. It is a derivative of carbamate, featuring a morpholine ring substituted with a tert-butyl group and a methyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl methyl(morpholin-2-ylmethyl)carbamate can be synthesized through the reaction of morpholine with tert-butyl chloroformate and methylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl methyl(morpholin-2-ylmethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or methyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

tert-Butyl methyl(morpholin-2-ylmethyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacophore.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl methyl(morpholin-2-ylmethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (morpholin-2-ylmethyl)carbamate: Similar structure but lacks the methyl group.

    tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate: Another derivative with a different substitution pattern.

    tert-Butyl (2-morpholin-2-ylethyl)carbamate: Features an ethyl group instead of a methyl group.

Uniqueness

tert-Butyl methyl(morpholin-2-ylmethyl)carbamate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it valuable in various research applications where specific structural features are required.

Properties

IUPAC Name

tert-butyl N-methyl-N-(morpholin-2-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13(4)8-9-7-12-5-6-15-9/h9,12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUVCNHMCLDAOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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